molecular formula C10H12F3N5 B11749904 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine

1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine

Cat. No.: B11749904
M. Wt: 259.23 g/mol
InChI Key: MZHHOWAGGXUFME-UHFFFAOYSA-N
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Description

The compound 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine (CAS: 1856020-10-4) is a bis-pyrazole derivative featuring a methylamine linker between two pyrazole rings. One pyrazole ring is substituted with a trifluoromethyl (-CF₃) group at the 3-position, while the other pyrazole retains a methyl group at the 1-position. Its molecular formula is reported as C₁₀H₁₃F₃N₅ (or C₁₀H₁₃ClF₃N₅ in some sources, though the inclusion of chlorine is inconsistent with its IUPAC name and may reflect a typographical error in the literature) . The trifluoromethyl group confers enhanced metabolic stability and lipophilicity, which are advantageous in agrochemical and pharmaceutical applications.

Properties

Molecular Formula

C10H12F3N5

Molecular Weight

259.23 g/mol

IUPAC Name

1-methyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]pyrazol-4-amine

InChI

InChI=1S/C10H12F3N5/c1-17-6-7(4-15-17)14-5-8-3-9(10(11,12)13)16-18(8)2/h3-4,6,14H,5H2,1-2H3

InChI Key

MZHHOWAGGXUFME-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC(=NN2C)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine typically involves multiple steps. One common method starts with the preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole, which is then further functionalized . The synthesis involves:

    Condensation: Sodium cyanoacetate is condensed with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for 5 hours.

    Acylation: The resulting product undergoes acylation using trifluoroacetyl chloride in the presence of triethylamine (TEA) as an acid-capturer.

    Cyclization: The acylated product is cyclized in a mixed solvent of methanol and water.

Industrial Production Methods: Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. The use of flow reactors for lithiation and subsequent functionalization with various electrophiles is a common approach . This method allows for the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized pyrazole derivatives, such as aldehydes, acids, boron pinacolates, lithium sulfinates, and sulfonyl chlorides .

Mechanism of Action

The mechanism of action of 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine with structurally related pyrazole derivatives, focusing on synthesis, physicochemical properties, and biological activity:

Compound Name & Reference Molecular Formula Key Substituents/Functional Groups Synthesis Yield (%) Melting Point (°C) Biological Activity/Application
Target Compound C₁₀H₁₃F₃N₅ N-[(Pyrazolyl)methyl]amine linker Not reported Not reported Not explicitly reported; inferred from analogs
7bg : 1-Methyl-N-(5-trifluoromethyl-1,3,4-thiadiazole-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide C₉H₈F₆N₄OS Carboxamide, trifluoromethyl-thiadiazole 71.2 234.9–235.1 High antifungal activity against R. solani and C. petroselini
25 : 7-(3,5-Dimethylisoxazol-4-yl)-6-methoxy-2-methyl-N-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-9H-pyrimido[4,5-b]indol-4-amine C₂₂H₂₁F₃N₇O₂ Pyrimidoindole core, isoxazole substituent 28.4 (after HPLC) Not reported Bromodomain inhibitor (IC₅₀ = 12 nM)
10 : 1-(4-Fluorophenyl)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)urea C₁₂H₁₁F₄N₅O Urea linker, fluorophenyl group Not reported Not reported Plasmodium falciparum inhibitor
22 : (2S)-N-(Cyanomethyl)-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]formamido}-3-phenylpropanamide C₁₇H₁₇F₃N₆O₂ Formamido group, cyanomethyl substituent 52 Not reported Not reported

Key Observations:

Structural Variations :

  • The target compound’s amine linker distinguishes it from carboxamide (e.g., 7bg ), urea (e.g., 10 ), and formamido (e.g., 22 ) derivatives. These functional groups influence solubility, hydrogen-bonding capacity, and target affinity.
  • Trifluoromethyl (-CF₃) is a common substituent across analogs, enhancing resistance to oxidative metabolism and improving membrane permeability .

Synthesis and Physicochemical Properties: Carboxamide derivatives (e.g., 7bg) exhibit higher melting points (234–235°C) due to intermolecular hydrogen bonding, whereas urea and amine derivatives may have lower melting points .

Biological Activity: Antifungal Activity: Carboxamide analogs (e.g., 7bg) show potent activity against plant pathogens like Rhizoctonia solani (EC₅₀ = 1.2 µg/mL) . The target compound’s amine group may reduce antifungal efficacy compared to carboxamides but improve solubility. Enzyme Inhibition: Compound 25 demonstrates nanomolar inhibition of bromodomains, suggesting that pyrazole-containing amines could serve as scaffolds for epigenetic drug discovery .

Spectroscopic Data :

  • ¹H NMR : Pyrazole protons in analogs typically resonate at δ 6.7–7.8 ppm, while trifluoromethyl groups are confirmed by ¹⁹F NMR (δ -60 to -65 ppm) .
  • Mass Spectrometry : ESI-MS data for compound 25 ([M+H]⁺ = 472.33) aligns with its molecular formula .

Biological Activity

1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine is C11H14F3N5C_{11}H_{14}F_3N_5 with a molecular weight of 273.26 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which may contribute to its biological activity.

Property Value
Molecular FormulaC11H14F3N5
Molecular Weight273.26 g/mol
IUPAC Name1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine
InChI KeyOKRLQGFUKAOEKS-UHFFFAOYSA-N

The compound interacts with various molecular targets, including enzymes and receptors involved in inflammatory processes. The trifluoromethyl group is believed to enhance membrane permeability, allowing the compound to effectively reach intracellular targets.

Key Mechanisms:

  • COX Inhibition : Similar pyrazole derivatives have shown inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
  • Antioxidant Activity : Some studies suggest that pyrazole derivatives can scavenge free radicals, contributing to their anti-inflammatory effects.

Anti-inflammatory Effects

Recent studies have highlighted the potential of pyrazole derivatives as anti-inflammatory agents. For instance, compounds structurally similar to 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine demonstrated significant inhibition of pro-inflammatory cytokines in vitro.

Case Study:
A study evaluating a series of pyrazole derivatives found that certain compounds exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac. For example, one derivative showed an IC50 value of 54.65 μg/mL against COX enzymes, indicating potent anti-inflammatory activity .

Analgesic Properties

The analgesic properties of pyrazole derivatives have also been documented. In vivo studies demonstrated that specific pyrazole compounds significantly reduced pain responses in animal models.

Case Study:
In a controlled study, a related pyrazole compound was tested for its analgesic effects using the formalin test in rats, resulting in a marked reduction in pain scores compared to controls .

Therapeutic Potential

The therapeutic implications of 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine extend beyond anti-inflammatory and analgesic activities. Its unique structure suggests potential applications in treating various conditions:

  • Cancer Therapy : Preliminary studies indicate that certain pyrazole derivatives may inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation.

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